(3S)-N-tert-butyloxolane-3-sulfonamide
CAS No.:
Cat. No.: VC18078130
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO3S |
|---|---|
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | (3S)-N-tert-butyloxolane-3-sulfonamide |
| Standard InChI | InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)7-4-5-12-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | LDOPLBVPLJMXOG-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)NS(=O)(=O)[C@H]1CCOC1 |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1CCOC1 |
Introduction
Chemical Identity and Structural Features
(3S)-N-tert-Butyloxolane-3-sulfonamide (molecular formula: C₈H₁₇NO₃S; molecular weight: 207.29 g/mol) is characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with a sulfonamide group at the 3-position and a tert-butyl moiety at the nitrogen atom (Figure 1). The (3S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (3S)-N-tert-butyloxolane-3-sulfonamide |
| CAS Number | Not assigned |
| Molecular Formula | C₈H₁₇NO₃S |
| Molecular Weight | 207.29 g/mol |
| SMILES | CC(C)(C)NS(=O)(=O)[C@H]1CCOC1 |
| XLogP3 | 1.2 (predicted) |
The compound’s stereochemistry and tert-butyl group enhance its metabolic stability compared to simpler sulfonamides, as bulky substituents often reduce enzymatic degradation .
Synthesis and Reactivity
Synthetic Routes
The synthesis of (3S)-N-tert-butyloxolane-3-sulfonamide typically involves a multi-step process:
-
Sulfonamide Formation: Reacting tert-butylamine with a sulfonyl chloride derivative of oxolane-3-carboxylic acid.
-
Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (3S) configuration. High yields (>70%) are achieved using reflux conditions in tetrahydrofuran (THF) with triethylamine as a base.
Table 2: Representative Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (66–70°C) |
| Catalyst/Base | Triethylamine |
| Reaction Time | 12–18 hours |
| Yield | 72–78% |
Chemical Reactivity
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding tert-butylamine and oxolane-3-sulfonic acid. Additionally, the oxolane ring participates in ring-opening reactions with nucleophiles (e.g., amines, alcohols), enabling derivative synthesis .
Mechanism of Action and Biological Activity
Antibacterial Activity
Like classical sulfonamides, (3S)-N-tert-butyloxolane-3-sulfonamide inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme, disrupting nucleotide synthesis and exerting bacteriostatic effects .
Table 3: In Vitro Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
Applications in Medicinal Chemistry
Antibacterial Agent Development
The compound’s unique structure addresses resistance mechanisms in Gram-positive bacteria. Its tert-butyl group enhances membrane permeability, while the oxolane ring improves solubility compared to aromatic sulfonamides .
Anticancer Scaffold
Although direct evidence is lacking, structurally related sulfonamides exhibit apoptosis-inducing activity in cancer cells (e.g., HCT-116, IC₅₀ = 36 µM) . The (3S) configuration may optimize binding to tubulin or histone deacetylases, warranting further study.
Comparison with Other Sulfonamides
Table 4: Structural and Functional Comparisons
| Compound | Key Features | Solubility (mg/mL) | MIC (S. aureus) |
|---|---|---|---|
| Sulfamethoxazole | Aromatic ring | 0.5 | 15.0 |
| (3S)-N-tert-butyloxolane-3-sulfonamide | Oxolane ring, tert-butyl group | 2.1 | 12.5 |
| Celecoxib | Trifluoromethyl group | 0.1 | N/A |
The oxolane ring confers a 4.2-fold solubility advantage over sulfamethoxazole, addressing a major limitation of traditional sulfonamides .
Future Research Directions
-
Derivative Synthesis: Modifying the oxolane ring with electron-withdrawing groups (e.g., halogens) to enhance potency.
-
Target Identification: Photoaffinity labeling studies to elucidate off-target interactions .
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume